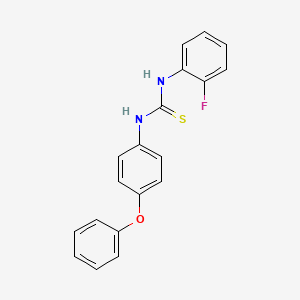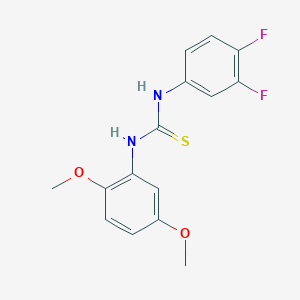
6,7-dimethoxy-2-(5-methyl-1,3-thiazol-2-yl)-1-isoindolinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6,7-dimethoxy-2-(5-methyl-1,3-thiazol-2-yl)-1-isoindolinone, also known as DMITI, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DMITI is a synthetic molecule that belongs to the class of isoindolinone compounds and has shown promising results in various studies related to its mechanism of action, biochemical and physiological effects, and potential therapeutic benefits.
作用机制
The mechanism of action of 6,7-dimethoxy-2-(5-methyl-1,3-thiazol-2-yl)-1-isoindolinone is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. Studies have shown that 6,7-dimethoxy-2-(5-methyl-1,3-thiazol-2-yl)-1-isoindolinone can inhibit the activity of pro-inflammatory cytokines and enzymes, such as COX-2 and iNOS, which are involved in the inflammatory response. It has also been shown to activate the Nrf2/ARE signaling pathway, which plays a crucial role in the regulation of oxidative stress.
Biochemical and Physiological Effects
6,7-dimethoxy-2-(5-methyl-1,3-thiazol-2-yl)-1-isoindolinone has been shown to exhibit a wide range of biochemical and physiological effects, including anti-inflammatory, antioxidant, and antitumor effects. It has been shown to inhibit the production of pro-inflammatory cytokines and enzymes, such as COX-2 and iNOS, which are involved in the inflammatory response. It has also been shown to reduce oxidative stress and enhance the activity of antioxidant enzymes, such as SOD and CAT.
实验室实验的优点和局限性
6,7-dimethoxy-2-(5-methyl-1,3-thiazol-2-yl)-1-isoindolinone has several advantages for lab experiments, including its synthetic nature, high purity, and stability. However, there are also some limitations associated with its use, including its potential toxicity and limited solubility in water.
未来方向
There are several potential future directions for the study of 6,7-dimethoxy-2-(5-methyl-1,3-thiazol-2-yl)-1-isoindolinone, including its potential therapeutic applications in various fields of science, such as cancer research, neurodegenerative diseases, and cardiovascular diseases. Further studies are needed to fully understand the mechanism of action of 6,7-dimethoxy-2-(5-methyl-1,3-thiazol-2-yl)-1-isoindolinone and its potential therapeutic benefits. Additionally, studies are needed to evaluate the safety and toxicity of 6,7-dimethoxy-2-(5-methyl-1,3-thiazol-2-yl)-1-isoindolinone in vivo.
合成方法
The synthesis of 6,7-dimethoxy-2-(5-methyl-1,3-thiazol-2-yl)-1-isoindolinone involves a multi-step process that includes the reaction of 2-bromo-5-methylthiazole with 4-methoxyphenol in the presence of a base to form the intermediate product. This intermediate product is then subjected to a series of reactions, including bromination, cyclization, and demethylation, to produce the final product, 6,7-dimethoxy-2-(5-methyl-1,3-thiazol-2-yl)-1-isoindolinone.
科学研究应用
6,7-dimethoxy-2-(5-methyl-1,3-thiazol-2-yl)-1-isoindolinone has been extensively studied for its potential therapeutic applications in various fields of science, including medicinal chemistry, pharmacology, and neuroscience. It has been shown to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and antitumor effects.
属性
IUPAC Name |
6,7-dimethoxy-2-(5-methyl-1,3-thiazol-2-yl)-3H-isoindol-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3S/c1-8-6-15-14(20-8)16-7-9-4-5-10(18-2)12(19-3)11(9)13(16)17/h4-6H,7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDRAWJLYSDTNSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(S1)N2CC3=C(C2=O)C(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,7-dimethoxy-2-(5-methyl-1,3-thiazol-2-yl)-2,3-dihydro-1H-isoindol-1-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-chloro-7-[(4-fluorobenzyl)oxy]-4-propyl-2H-chromen-2-one](/img/structure/B5796477.png)




![N-(4-bromophenyl)-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5796522.png)

![N'-{[(4-bromo-3,5-dimethylphenoxy)acetyl]oxy}-2-(2,4-dichlorophenyl)ethanimidamide](/img/structure/B5796550.png)
![3,5-dimethyl-1-[4-methyl-3-(1-pyrrolidinylsulfonyl)benzoyl]-1H-pyrazole](/img/structure/B5796555.png)

![1-(4-methylbenzyl)-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B5796568.png)
![4-chloro-3-nitro-N-[3-(propionylamino)phenyl]benzamide](/img/structure/B5796576.png)
![2-{[(4-fluorophenyl)sulfonyl]amino}-N-isopropylbenzamide](/img/structure/B5796579.png)